molecular formula C17H16ClN3O2 B065669 GYKI 52466 hydrochloride CAS No. 192065-56-8

GYKI 52466 hydrochloride

Cat. No. B065669
CAS RN: 192065-56-8
M. Wt: 329.8 g/mol
InChI Key: RUBSCPARMVJNKX-UHFFFAOYSA-N
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Description

GYKI 52466 hydrochloride is a 2,3-benzodiazepine that acts as an ionotropic glutamate receptor antagonist . It is a non-competitive AMPA receptor antagonist , and is also an orally-active anticonvulsant and skeletal muscle relaxant . It has been used as an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor selective antagonist in cell viability assays .


Molecular Structure Analysis

The empirical formula of GYKI 52466 hydrochloride is C17H15N3O2·HCl . Its molecular weight is 329.78 . The SMILES string representation is Cl[H].CC1=NN=C(c2ccc(N)cc2)c3cc4OCOc4cc3C1 .


Physical And Chemical Properties Analysis

GYKI 52466 hydrochloride is a yellow solid . It is soluble in DMSO (0.39 mg/mL), ethanol (0.4 mg/mL), 0.1 M HCl (0.68 mg/mL), methanol (1 mg/mL), and water (>10 mg/mL) .

Scientific Research Applications

Ionotropic Glutamate Receptor Antagonism

GYKI 52466 acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors play a crucial role in excitatory neurotransmission within the central nervous system. By blocking AMPA receptors, GYKI 52466 modulates synaptic transmission and may have implications for neuroprotection and excitotoxicity .

Anticonvulsant Properties

As an orally-active anticonvulsant, GYKI 52466 has been investigated for its ability to prevent seizures. It achieves this by dampening excessive neuronal excitability, particularly through its impact on AMPA receptors. The compound’s anticonvulsant effects make it relevant in epilepsy research and therapeutic development .

Neuroprotective Effects

GYKI 52466 has demonstrated neuroprotective actions in experimental models of global and focal cerebral ischemia. By limiting excitotoxicity and preserving neuronal integrity, it holds promise as a potential therapeutic agent for stroke and other ischemic conditions .

Skeletal Muscle Relaxation

Interestingly, GYKI 52466 also possesses muscle relaxant properties. Studies have explored its effects on skeletal muscle, making it relevant for conditions involving muscle spasticity or tension .

Distinct Mechanism: Not Acting on GABA A Receptors

Unlike conventional 1,4-benzodiazepines, GYKI 52466 does not interact with GABA A receptors. Instead, it selectively targets AMPA receptors. This unique mechanism of action opens up new avenues for research and therapeutic development .

Glutamate Antagonism and Tumor Growth Limitation

Research has shown that glutamate antagonists, including GYKI 52466, can limit tumor growth. By modulating glutamate signaling, they may influence cancer progression. While this area requires further investigation, it highlights the compound’s multifaceted effects beyond the central nervous system .

Mechanism of Action

Target of Action

GYKI 52466 hydrochloride primarily targets the ionotropic glutamate receptors , specifically the AMPA and kainate receptors . It acts as a non-competitive antagonist of these receptors . It also blocks GluK3 homomeric receptors and GluK2b®/GluK3 heteroreceptors at high concentrations .

Mode of Action

GYKI 52466 hydrochloride interacts with its targets by selectively inhibiting AMPA-induced inward currents . Instead, it binds to a different site on the receptor, changing the receptor’s conformation and preventing the activation of the receptor .

Biochemical Pathways

The primary biochemical pathway affected by GYKI 52466 hydrochloride is the glutamatergic signaling pathway . By antagonizing the AMPA and kainate receptors, GYKI 52466 hydrochloride prevents the excitotoxic action of high extracellular glutamate levels . This can lead to downstream effects such as reduced neuronal excitability and neuroprotection .

Result of Action

The molecular and cellular effects of GYKI 52466 hydrochloride’s action include a reduction in the amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in neurons . This leads to a decrease in neuronal excitability. Clinically, this manifests as anticonvulsant effects, with the compound providing potent protection against seizures . Additionally, GYKI 52466 hydrochloride has been reported to have neuroprotective actions in experimental models of global and focal cerebral ischemia .

Action Environment

The action, efficacy, and stability of GYKI 52466 hydrochloride can be influenced by various environmental factors. For instance, the presence of high extracellular glutamate levels can enhance the compound’s antagonistic effect on AMPA and kainate receptors . .

Safety and Hazards

The safety data sheet for GYKI 52466 hydrochloride suggests that it may cause skin and eye irritation . If inhaled or swallowed, it may be harmful and cause respiratory tract irritation . It’s recommended to use only in a well-ventilated area and to wear protective gloves, eye protection, and face protection .

Future Directions

GYKI 52466 hydrochloride shows anti-convulsant and neuroprotective actions . It also acts as a skeletal muscle relaxant . The compound is active in vivo and its effects have been shown to last from 60 to 90 min with plasma concentrations peaking within 15min and decreasing to <5% of peak levels within 90min of i.p. injection . This suggests potential future directions for research into its therapeutic applications.

properties

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;/h2-5,7-8H,6,9,18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBSCPARMVJNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434691
Record name 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GYKI 52466 hydrochloride

CAS RN

192065-56-8
Record name 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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